3,6-dichloro-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide
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Overview
Description
3,6-dichloro-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and a triazole moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Moiety: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne.
Substitution on the Pyridine Ring: The pyridine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The triazole moiety is then coupled with the chlorinated pyridine ring using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3,6-dichloro-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The triazole moiety is known to interact with metal ions, which can play a role in its biological activity. Additionally, the chlorine atoms on the pyridine ring may enhance its binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
3,6-dichloro-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide: shares similarities with other triazole-containing compounds such as fluconazole and itraconazole, which are known for their antifungal properties.
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: is another compound with a triazole moiety, used as a UV absorber in industrial applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,6-dichloro-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O/c16-12-5-6-13(17)21-14(12)15(23)20-11-3-1-10(2-4-11)7-22-9-18-8-19-22/h1-6,8-9H,7H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZBPDJZQKQPRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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